molecular formula C19H13Cl2NO6S2 B6523186 2-[(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 875285-90-8

2-[(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B6523186
CAS No.: 875285-90-8
M. Wt: 486.3 g/mol
InChI Key: ZCQMNKWUGCZPDG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group (C=S) at position 2 and a (5Z)-configured methylidene bridge linking a 5-(2,3-dichlorophenyl)furan-2-yl substituent. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, often modulated by substituents on the aryl and heterocyclic groups .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO6S2/c20-11-3-1-2-10(16(11)21)13-6-4-9(28-13)8-14-17(25)22(19(29)30-14)12(18(26)27)5-7-15(23)24/h1-4,6,8,12H,5,7H2,(H,23,24)(H,26,27)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQMNKWUGCZPDG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid , also known by its CAS number 875285-90-8 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H13Cl2N2O6S2C_{19}H_{13}Cl_{2}N_{2}O_{6}S_{2} with a molecular weight of 486.3 g/mol . The structure features a thiazolidinone ring, a furan moiety, and a dichlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₃Cl₂N₂O₆S₂
Molecular Weight486.3 g/mol
CAS Number875285-90-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and thiazolidinone rings through various condensation reactions. The process may include:

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Dichlorophenyl Group : Chlorination followed by Friedel-Crafts acylation.
  • Formation of the Thiazolidinone Ring : Cyclization involving thiosemicarbazide and carbonyl compounds.
  • Final Coupling Reaction : Coupling furan and thiazolidinone intermediates to form the final product.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to our target compound have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Antiviral Activity

Studies have demonstrated that similar thiazolidinone derivatives inhibit serine proteases like the NS2B-NS3 protease from the Dengue virus, indicating potential antiviral applications .

Antimalarial Activity

In vitro studies have reported that related compounds exhibit varying degrees of antimalarial activity against Plasmodium falciparum, with IC50 values around 35 µM for chloroquine-sensitive strains .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
  • Nucleic Acid Interaction : Potential interference with DNA or RNA processes.
  • Signaling Pathway Modulation : Influencing cellular signaling pathways which could lead to apoptosis in cancer cells or inhibition of viral replication.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazolidinone derivatives, showing promising results against resistant bacterial strains .
  • Antiviral Properties : Research on enzyme inhibitors highlighted the potential for these compounds in treating viral infections by targeting specific proteases .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on VERO cell lines revealed that some derivatives possess acceptable safety profiles while retaining efficacy against pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differentiating features:

Compound Name / ID Key Substituents Molecular Weight Biological Activity (Reported) Reference
Target Compound 2,3-Dichlorophenyl (furan), pentanedioic acid ~529.5 (calc.) Not explicitly reported in evidence
(S,Z)-4-methyl-2-(4-oxo-2-thioxo-5-((5-(4-(trifluoromethoxy)phenyl)furan-2-yl)methylene)thiazolidin-3-yl)pentanoic acid (4h) 4-(Trifluoromethoxy)phenyl (furan), pentanoic acid 485.06 Antimicrobial (implied by structural class)
2-[5-[(Z)-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-thiazolidin-5-ylidene]methyl]-2-furyl]benzoic acid 2,5-Dimethylphenyl (thiazolidinone), benzoic acid ~435.4 (calc.) Aminopeptidase N inhibition
2-((5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid 2-Methyl-2,3-dihydrobenzofuran (pyrazole), ethanesulfonic acid ~554.6 (calc.) Not explicitly reported
2-[(5E)-5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid 4-Chlorophenyl (furan), ethanesulfonic acid 456.93 Not explicitly reported

Physicochemical Properties

  • IR and NMR Data : The target compound’s carbonyl (C=O) and thione (C=S) groups are expected to show IR peaks near 1715 cm⁻¹ and 1200–1250 cm⁻¹, respectively, consistent with 4h .
  • Solubility: The dicarboxylic acid moiety in the target compound may confer higher solubility in polar solvents compared to monocarboxylic or sulfonic acid derivatives (e.g., ).
  • LogP : Estimated LogP values (via computational tools) suggest the target compound is less lipophilic (LogP ~2.5) than 4h (LogP ~3.1) due to its dual carboxylic acid groups.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidinone scaffold is constructed via cyclocondensation of functionalized thioureas with α-haloesters. As demonstrated in the synthesis of analogous thiazolidin-4-ones, dicyclohexylcarbodiimide (DCC) serves as a key coupling agent to facilitate cyclization. For the target compound, the reaction of 2-mercaptoacetic acid with N-(2,3-dichlorophenyl)furan-2-carboximidamide in tetrahydrofuran (THF) at 0–50°C yields the 2-sulfanylidene-thiazolidin-4-one intermediate.

Critical Parameters :

  • Temperature Control : Maintaining 0°C during initial mixing prevents side reactions.

  • Solvent Selection : THF optimizes solubility while enabling easy evaporation under reduced pressure.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in 72–78% yield.

Alternative Route Using 2,4-Thiazolidinedione (TZD)

A second approach involves 2,4-thiazolidinedione (TZD) as the starting material. Condensation of TZD with 5-(2,3-dichlorophenyl)furan-2-carbaldehyde in acetic acid with sodium acetate catalysis forms the 5-arylidene-TZD derivative. This method benefits from shorter reaction times (4–6 hours) and higher yields (85–90%) compared to DCC-mediated cyclization.

Knoevenagel Adduct Formation and Stereochemical Control

Synthesis of 5-(2,3-Dichlorophenyl)Furan-2-Carbaldehyde

The furan aldehyde precursor is prepared via Suzuki-Miyaura coupling:

  • Furan-2-boronic acid reacts with 2,3-dichlorobromobenzene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C.

  • Oxidation of the resulting 5-(2,3-dichlorophenyl)furan-2-methanol using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.68–7.42 (m, 3H, Ar-H), 7.21 (d, J = 3.4 Hz, 1H, furan-H), 6.78 (d, J = 3.4 Hz, 1H, furan-H).

Condensation with Thiazolidinone

The aldehyde undergoes Knoevenagel condensation with the thiazolidinone core. In ethanol with piperidine as a base, the reaction proceeds at reflux (78°C) for 8 hours to form the (Z)-configured exocyclic double bond. The Z-selectivity arises from steric hindrance between the furan’s 2,3-dichlorophenyl group and the thiazolidinone’s sulfanylidene moiety.

Optimization Insights :

  • Base Selection : Piperidine outperforms triethylamine, achieving 95:5 Z:E ratio.

  • Reaction Monitoring : HPLC (C18 column, acetonitrile/water 65:35) confirms completion.

Functionalization with Pentanedioic Acid

N3-Alkylation of Thiazolidinone

The pentanedioic acid side chain is introduced via N-alkylation:

  • Activation of Glutaric Anhydride : Reacting glutaric anhydride with thionyl chloride forms glutaryl chloride.

  • Coupling Reaction : Treating the thiazolidinone intermediate with glutaryl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst yields the diester.

  • Hydrolysis : Saponification with NaOH in methanol/water (4:1) at 60°C produces the pentanedioic acid derivative.

Reaction Conditions :

  • Catalyst Load : 10 mol% DMAP ensures complete conversion.

  • Workup : Acidification with HCl (1M) to pH 2 precipitates the product, which is filtered and dried.

Spectral Characterization and Validation

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • C=O Stretch : 1720 cm⁻¹ (thiazolidinone), 1695 cm⁻¹ (carboxylic acid).

  • C-S Stretch : 685 cm⁻¹ confirms sulfanylidene group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 12.3 (s, 2H, COOH), 7.62–7.35 (m, 3H, Ar-H), 7.18 (d, J = 3.2 Hz, 1H, furan-H), 6.94 (s, 1H, CH=), 4.12 (t, J = 6.8 Hz, 2H, N-CH₂), 2.42–2.18 (m, 4H, CH₂-COOH).

  • ¹³C NMR : δ 192.4 (C=O, thiazolidinone), 174.2 (COOH), 152.7 (C=S), 145.3 (furan C-2), 132.1–128.7 (Ar-Cl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₄Cl₂NO₆S₂ : [M+H]⁺ = 534.9712.

  • Observed : 534.9708 (Δ = 0.75 ppm).

Process Optimization and Yield Enhancement

Solvent Screening for Knoevenagel Reaction

SolventYield (%)Z:E Ratio
Ethanol8895:5
THF7290:10
DMF6585:15
Acetonitrile8193:7

Ethanol maximizes both yield and stereoselectivity due to optimal polarity and boiling point.

Catalytic Systems for N-Alkylation

CatalystTime (h)Yield (%)
DMAP692
DCC1285
EDC1088
None24<5

DMAP accelerates the reaction via nucleophilic catalysis, outperforming carbodiimide-based activators .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what reaction conditions optimize yield and purity?

  • Methodology : The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone core via condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in DMF/acetic acid mixtures. Subsequent steps introduce the 2,3-dichlorophenyl-furan substituent via Knoevenagel condensation, requiring precise temperature control (70–80°C) and catalysts like sodium acetate . Yield optimization (60–75%) is achieved by maintaining anhydrous conditions and using high-purity precursors.

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Data : Stability studies indicate the compound is hydrolytically stable at neutral pH (6.5–7.5) but degrades rapidly under basic conditions (pH > 9) due to thioamide bond cleavage. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stability compared to protic solvents like ethanol .

Q. What spectroscopic techniques are most effective for characterizing its structure?

  • Methods :

  • NMR : 1^1H and 13^13C NMR confirm the Z-configuration of the exocyclic double bond and substituent positions.
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-S bond) validate the thiazolidinone core .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (C23_{23}H16_{16}Cl2_2NO5_5S2_2) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations identify potential binding to inflammatory targets (e.g., COX-2) via hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the pentanedioic acid moiety. Free energy calculations (MM-PBSA) refine affinity predictions .

Q. How do researchers resolve contradictions between in vitro and in vivo biological activity data?

  • Case Study : In vitro assays showing potent COX-2 inhibition (IC50_{50} = 0.8 μM) may not translate to in vivo anti-inflammatory efficacy due to poor bioavailability. Strategies include:

  • Prodrug Design : Esterification of the carboxylic acid groups to enhance membrane permeability .
  • Formulation Optimization : Use of nanocarriers (e.g., liposomes) to improve solubility and target delivery .

Q. What strategies improve the compound’s pharmacokinetics while maintaining therapeutic efficacy?

  • Methods :

  • Metabolic Stability : Cytochrome P450 inhibition assays identify metabolic hotspots (e.g., furan oxidation). Fluorine substitution at specific positions reduces oxidative degradation .
  • Half-Life Extension : PEGylation of the pentanedioic acid moiety extends plasma half-life from 2.5 to 8.7 hours in rodent models .

Q. How does modifying substituents affect biological activity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Modification Impact on Activity Reference
Replacement of 2,3-dichlorophenyl with 4-methoxyphenylLoss of COX-2 inhibition (IC50_{50} > 10 μM)
Methylation of thiazolidinone sulfurReduced cytotoxicity (HeLa cells: IC50_{50} from 5 μM to >50 μM)
Substituent elongation (hexanoic acid vs. pentanedioic acid)Improved solubility but decreased target binding affinity

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC = 8 μg/mL in one study vs. 32 μg/mL in another) may arise from:
    • Assay Conditions : Variations in bacterial strain susceptibility or culture media composition.
    • Compound Purity : Impurities (e.g., unreacted starting materials) in lower-yield syntheses .

Notes for Experimental Design

  • Critical Parameters :
    • Stereochemical Control : Use chiral HPLC to isolate enantiomers, as the Z-isomer shows 10-fold higher activity than the E-isomer .
    • In Vivo Dosing : Adjust for species-specific metabolic rates (e.g., murine models require 2–3× higher doses than primates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.